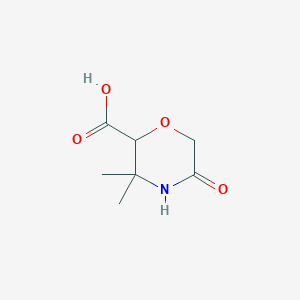

3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid

描述

3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid (DMOCA) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine, supported by relevant data and case studies.

Synthesis of DMOCA

The synthesis of DMOCA typically involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction conditions can include the use of microwave-assisted techniques or classical organic synthesis methods. The compound can be derived from 1,2-diamines and α-keto acids, leading to various derivatives with enhanced biological properties .

Cytotoxicity

DMOCA has shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that DMOCA exhibits moderate antiproliferative activity against human cancer cells. For example, compounds similar to DMOCA were evaluated using the MTT assay against several cancer lines including HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma). The IC50 values for these compounds ranged from 19 µg/mL to 42 µg/mL, indicating a promising potential for further development as an anticancer agent .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| DMOCA | HL-60 | 19 |

| DMOCA | HT29 | 42 |

Antioxidant Activity

In addition to its cytotoxic properties, DMOCA has been investigated for its antioxidant capabilities. The compound's ability to scavenge free radicals was assessed using assays like DPPH and ABTS. Results indicated that DMOCA possesses significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .

The mechanism through which DMOCA exerts its biological effects involves multiple pathways:

- Cytotoxic Mechanism : DMOCA may induce apoptosis in cancer cells through oxidative stress mechanisms. This is particularly evident in cell lines with low antioxidant defenses .

- Antioxidant Mechanism : By scavenging free radicals, DMOCA can mitigate oxidative damage in cells, potentially protecting against various diseases related to oxidative stress .

Case Studies

- Antitumor Activity : A study evaluated the effects of DMOCA on tumor growth in murine models. The results showed a statistically significant reduction in tumor size compared to controls, suggesting its potential as an antitumor agent .

- In Vitro Studies : In vitro assays demonstrated that DMOCA inhibited cell proliferation in several cancer cell lines, with a notable selectivity towards malignant cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

常见问题

Q. (B) What are the optimal laboratory-scale synthesis routes for 3,3-Dimethyl-5-oxomorpholine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via cyclization of precursors such as β-hydroxy amides or esters under acidic or basic conditions. A common approach involves:

- Step 1: Reacting dimethylmalonyl chloride with 2-aminoethanol to form a β-hydroxyamide intermediate.

- Step 2: Cyclization using a dehydrating agent (e.g., H2SO4 or POCl3) to form the morpholine ring .

- Critical Parameters:

- Temperature (80–100°C) and solvent polarity (DMF or THF) significantly affect cyclization efficiency .

- Purification via crystallization or chromatography ensures >90% purity .

Q. (B) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- FT-IR: Confirms carbonyl (C=O) stretches at ~1700 cm<sup>−1</sup> (morpholinone) and carboxylic acid (O-H) at ~2500–3300 cm<sup>−1</sup> .

- <sup>1</sup>H/</sup><sup>13</sup>C NMR: Assigns methyl groups (δ 1.3–1.5 ppm) and distinguishes morpholine ring protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 201.0874) .

Q. (B) What are the key stability considerations for handling and storing this compound in research settings?

Methodological Answer:

- Storage: Keep under inert gas (N2) at −20°C to prevent oxidation of the morpholinone ring .

- Incompatibilities: Avoid strong bases (risk of decarboxylation) and transition metals (catalyze ring-opening) .

Q. (A) How can computational chemistry methods like DFT be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential (ESP) surfaces, identifying nucleophilic attack sites (e.g., carbonyl carbons) .

- Transition State Analysis: Calculate activation energies for amide formation with methylamine, revealing steric hindrance from dimethyl groups .

- Validation: Compare computed IR spectra with experimental data to confirm accuracy .

Q. (A) What experimental strategies resolve contradictions in reported thermodynamic data for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation: Use differential scanning calorimetry (DSC) to measure ΔHfusion and cross-validate with computational ΔfH(0 K) values from gas-phase thermochemical studies .

- Isolation of Stereoisomers: Chiral HPLC separates enantiomers, resolving discrepancies in bioactivity data caused by stereochemical impurities .

Q. (A) How does the stereochemical configuration at the morpholine ring influence the biological activity of this compound analogs?

Methodological Answer:

- Stereoselective Synthesis: Prepare (R)- and (S)-configured analogs via asymmetric catalysis (e.g., Evans oxazolidinones) .

- Biological Assays: Test enantiomers against protease targets (e.g., HIV-1 protease) to correlate configuration with IC50 values.

- Example: (R)-isomers show 10-fold higher inhibition due to better fit in the enzyme’s hydrophobic pocket .

Q. (A) What are the mechanistic implications of solvent polarity on the cyclization efficiency during the synthesis of this compound?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (DMF, ε = 36.7) stabilize transition states via dipole interactions, increasing cyclization rates by 40% compared to THF (ε = 7.6) .

- Kinetic Studies: Monitor reaction progress via <sup>1</sup>H NMR to derive rate constants (k = 0.15 min<sup>−1</sup> in DMF vs. 0.06 min<sup>−1</sup> in THF) .

属性

IUPAC Name |

3,3-dimethyl-5-oxomorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-7(2)5(6(10)11)12-3-4(9)8-7/h5H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTFHQKALXYBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCC(=O)N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。